molecular formula C11H15FN2O4 B8274704 1-Caproyloxymethyl-5-fluorouracil

1-Caproyloxymethyl-5-fluorouracil

Cat. No. B8274704
M. Wt: 258.25 g/mol
InChI Key: YIILCDVPWNEKAN-UHFFFAOYSA-N
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Patent
US04267326

Procedure details

Using a reactor similar to that used in Example 1, 3.90 g (0.03 mol) of 5-fluorouracil was dissolved in 50 ml of dimethylformamide. Then, 3.0 g of triethylamine was added to this solution. To the mixture was added dropwise 4.73 g (0.0287 mol) of caproyloxymethyl chloride. The mixture was reacted for 3 hours at 50° C. After completion of the reaction, the reaction liquid was filtered to remove the precipitated triethylamine hydrochloride and then the dimethylformamide was removed by distillation from the filtrate. Next, 50 ml of chloroform was added to the residue and the mixture was stirred and filtered to remove insoluble unreacted 5-fluorouracil. The chloroform phase was washed with water and then dried. By removing the chloroform by distillation, 3.0 g of 1-caproyloxymethyl-5-fluorouracil was obtained as white crystals having a melting point of 95°~96° C. in a yield of 38.7%.
Quantity
3.9 g
Type
reactant
Reaction Step One
Quantity
3 g
Type
reactant
Reaction Step Two
Quantity
4.73 g
Type
reactant
Reaction Step Three
Quantity
50 mL
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[F:1][C:2]1[C:3](=[O:9])[NH:4][C:5](=[O:8])[NH:6][CH:7]=1.C(N(CC)CC)C.[C:17]([O:24][CH2:25]Cl)(=[O:23])[CH2:18][CH2:19][CH2:20][CH2:21][CH3:22]>CN(C)C=O>[C:17]([O:24][CH2:25][N:6]1[CH:7]=[C:2]([F:1])[C:3](=[O:9])[NH:4][C:5]1=[O:8])(=[O:23])[CH2:18][CH2:19][CH2:20][CH2:21][CH3:22]

Inputs

Step One
Name
Quantity
3.9 g
Type
reactant
Smiles
FC=1C(NC(NC1)=O)=O
Step Two
Name
Quantity
3 g
Type
reactant
Smiles
C(C)N(CC)CC
Step Three
Name
Quantity
4.73 g
Type
reactant
Smiles
C(CCCCC)(=O)OCCl
Step Four
Name
Quantity
50 mL
Type
solvent
Smiles
CN(C=O)C

Conditions

Stirring
Type
CUSTOM
Details
the mixture was stirred
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The mixture was reacted for 3 hours at 50° C
Duration
3 h
CUSTOM
Type
CUSTOM
Details
After completion of the reaction
CUSTOM
Type
CUSTOM
Details
the reaction liquid
FILTRATION
Type
FILTRATION
Details
was filtered
CUSTOM
Type
CUSTOM
Details
to remove the precipitated triethylamine hydrochloride
CUSTOM
Type
CUSTOM
Details
the dimethylformamide was removed by distillation from the filtrate
ADDITION
Type
ADDITION
Details
Next, 50 ml of chloroform was added to the residue
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
to remove insoluble unreacted 5-fluorouracil
WASH
Type
WASH
Details
The chloroform phase was washed with water
CUSTOM
Type
CUSTOM
Details
dried
CUSTOM
Type
CUSTOM
Details
By removing the chloroform
DISTILLATION
Type
DISTILLATION
Details
by distillation

Outcomes

Product
Name
Type
product
Smiles
C(CCCCC)(=O)OCN1C(=O)NC(=O)C(=C1)F
Measurements
Type Value Analysis
AMOUNT: MASS 3 g
YIELD: PERCENTYIELD 38.7%
YIELD: CALCULATEDPERCENTYIELD 40.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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